molecular formula C15H16N3S+ B1206147 Tolonium CAS No. 56109-24-1

Tolonium

Cat. No.: B1206147
CAS No.: 56109-24-1
M. Wt: 270.4 g/mol
InChI Key: KZEUBCUXBNEMSQ-UHFFFAOYSA-O
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Description

Toluidine blue, also known as tolonium chloride, is a blue cationic (basic) dye. It is a member of the thiazine group and has a high affinity for acidic tissue components. Toluidine blue is widely used in histology for staining tissues, particularly those rich in nucleic acids such as DNA and RNA . It is also used in clinical settings for identifying dysplasia and carcinoma in the oral cavity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Toluidine blue is synthesized through a series of chemical reactions involving the condensation of ortho-toluidine with sulfur and subsequent oxidation. The reaction conditions typically involve heating the reactants in the presence of a catalyst .

Industrial Production Methods

In industrial settings, the production of toluidine blue involves large-scale chemical synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for high yield and purity, ensuring the compound meets the required standards for medical and scientific applications .

Chemical Reactions Analysis

Types of Reactions

Toluidine blue undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives of toluidine blue .

Scientific Research Applications

Comparison with Similar Compounds

Properties

CAS No.

56109-24-1

Molecular Formula

C15H16N3S+

Molecular Weight

270.4 g/mol

IUPAC Name

(7-amino-8-methylphenothiazin-3-ylidene)-dimethylazanium

InChI

InChI=1S/C15H15N3S/c1-9-6-13-15(8-11(9)16)19-14-7-10(18(2)3)4-5-12(14)17-13/h4-8,16H,1-3H3/p+1

InChI Key

KZEUBCUXBNEMSQ-UHFFFAOYSA-O

SMILES

CC1=CC2=C(C=C1N)SC3=CC(=[N+](C)C)C=CC3=N2

Canonical SMILES

CC1=CC2=C(C=C1N)SC3=CC(=[N+](C)C)C=CC3=N2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tolonium
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.